2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-anilinocyclohexen-1-yl)-2,2,3,3-tetrafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO/c16-14(17)15(18,19)13(21)11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-3,6-7,14,20H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHVAXGQKSCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(F)F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution or amination reactions.
Addition of the Tetrafluoropropanol Moiety: The final step involves the addition of the tetrafluoropropanol moiety, which can be achieved through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Propanones and Alcohols
Compound: 2,2,3,3-Tetrafluoro-1-propanol (CAS RN 76-37-9)
- Structure: Differs by replacing the ketone group with a hydroxyl (-OH) and lacking the cyclohexenyl-phenylamino substituent.
- Properties : Boiling point = 109°C, density = 1.47 g/cm³. The alcohol group enhances polarity and hydrogen-bonding capacity compared to the ketone in the target compound.
- Applications : Likely used as a fluorinated solvent or intermediate. The ketone in the target compound may increase electrophilicity, favoring nucleophilic reactions.
Cyclohexenyl-Amino Derivatives
Compound: 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Shares a cyclohexenyl ring with an amino substituent but incorporates a pyrido-pyrimidinone core instead of a fluorinated ketone.
- Key Differences: The target compound’s phenylamino group may enhance π-π stacking or hydrogen bonding, whereas the methoxy and pyrimidinone groups in the EUROPEAN PATENT compound suggest pharmacological relevance (e.g., kinase inhibition).
Perfluorinated Carboxylic Acids
Compound: 3-[Difluoro(trifluoroethenyloxy)methyl]-1,2,2,2-tetrafluoroethoxypropanoic acid (CAS RN 69087-46-3)
- Structure : Contains a perfluorinated ether and carboxylic acid group, contrasting with the ketone and cyclohexenyl groups in the target compound.
- Implications: Perfluorinated acids are known for extreme chemical stability and surfactant properties. The target compound’s ketone and aromatic substituents may reduce acidity but improve solubility in organic matrices.
Fluorinated Aromatic Compounds
Compound: 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (CAS RN 29261-33-4)
- Structure: A fluorinated quinodimethane with electron-withdrawing cyano groups.
- Comparison: Both compounds use fluorine to modulate electronic properties.
Biological Activity
2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one is a fluorinated organic compound notable for its complex structure that combines a cyclohexene ring with a phenylamino group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. The presence of four fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H15F4N O. Its unique structural features include:
- Cyclohexene Ring : A six-membered carbon ring with one double bond.
- Phenylamino Group : An amino group attached to a phenyl ring.
- Tetrafluoropropanoyl Moiety : Contributes to the compound's unique chemical behavior.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, which may include:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with cell surface receptors affecting signaling pathways.
- Transport Proteins : Possible effects on glucose transporters relevant for metabolic processes.
Biological Activity Insights
Research on structurally similar compounds suggests that this compound may exhibit various biological activities:
Inhibitory Effects on SGLT
Compounds similar to this tetrafluorinated derivative have shown inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are critical in diabetes treatment. Although specific data for this compound is limited, the structural analogs suggest potential pharmacological relevance.
Antimicrobial and Anticancer Properties
The compound has been explored for its potential antimicrobial and anticancer properties. Initial studies indicate that fluorinated compounds often possess enhanced bioactivity due to their lipophilic nature and ability to penetrate biological membranes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,2,3,3-Tetrafluoro-1-(naphthalen-1-yl)propan-1-one | Naphthalene group instead of cyclohexene | Different electronic properties influencing biological activity |
| 1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene | Similar core structure with varied substituents | Altered pharmacokinetics due to propanoyl group |
| 2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol | Monoterpenoid structure | Known for pleasant aroma; flavoring applications |
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research includes:
Study on Fluorinated Compounds
Research has indicated that fluorinated compounds can exhibit enhanced binding affinity to proteins involved in metabolic pathways. For instance:
"Tetrafluorinated derivatives have shown significant interactions with SGLT proteins" .
This suggests that 2,2,3,3-Tetrafluoro could potentially interact similarly due to its structural characteristics.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 2,2,3,3-Tetrafluoro-1-(2-(phenylamino)cyclohex-1-en-1-yl)propan-1-one?
- Methodological Answer : Utilize X-ray crystallography with refinement via SHELXL, a program optimized for small-molecule structures. Ensure high-resolution data collection to resolve fluorine atoms, which exhibit strong anomalous scattering. For initial phasing, employ direct methods (e.g., SHELXD) or incorporate heavy atoms if necessary. Validate refinement using R-factors and residual density maps .
Q. How can the molecular conformation of this compound be analyzed using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) to map electronic environments and spatial arrangements. For fluorinated regions, ¹⁹F NMR is critical due to its high sensitivity to substituent effects. IR spectroscopy can identify carbonyl (C=O) and amine (N-H) functional groups. Cross-validate with computational geometry optimization (DFT) to correlate observed shifts with theoretical models .
Q. What are the key steps in synthesizing this compound at the laboratory scale?
- Methodological Answer : A multi-step synthesis is typical:
Prepare the cyclohexenone intermediate via Friedel-Crafts acylation.
Introduce phenylamine via nucleophilic addition to the α,β-unsaturated ketone.
Fluorinate the propanone moiety using a fluorinating agent (e.g., SF₄ or DAST) under anhydrous conditions.
Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm purity via HPLC and melting point analysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., bond length variations between NMR-derived models and X-ray data) may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational flexibility. Compare crystallographic thermal parameters (B-factors) with computational molecular dynamics simulations to assess static vs. dynamic disorder .
Q. What computational approaches are suitable for predicting the environmental persistence of this fluorinated compound?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives. Use DFT to calculate bond dissociation energies for C-F bonds, which correlate with resistance to hydrolysis. Validate predictions with experimental OECD 301B ready biodegradability tests. For adsorption studies, employ molecular docking simulations with activated carbon surfaces .
Q. How can the compound’s reactivity in polymer synthesis be optimized?
- Methodological Answer : Investigate radical polymerization kinetics using DSC or FTIR to track conversion rates. Modify the cyclohexenyl moiety’s steric bulk to control cross-linking density. For copolymerization with acrylates, optimize initiator systems (e.g., AIBN) and solvent polarity. Characterize thermal stability via TGA and mechanical properties via DMA .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodological Answer : Conduct acute toxicity assays (OECD 423) to determine LD₅₀. For mutagenicity, perform Ames tests with TA98 and TA100 strains. Use structure-activity relationship (SAR) models to predict metabolite toxicity. Implement protective measures (e.g., fume hoods, PPE) during handling, and design waste disposal protocols compliant with EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
